molecular formula C11H9NO4S B14878702 methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-methylthiophene-3-carboxylate

methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-methylthiophene-3-carboxylate

Cat. No.: B14878702
M. Wt: 251.26 g/mol
InChI Key: OSCWQZXECPZJMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-methylthiophene-3-carboxylate is a complex organic compound with a unique structure that combines a pyrrole ring and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-methylthiophene-3-carboxylate typically involves the reaction of a thiophene derivative with a pyrrole derivative under specific conditions. One common method includes the use of a base-catalyzed reaction where the thiophene derivative is reacted with a pyrrole derivative in the presence of a suitable base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve high purity levels.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyrrole ring, potentially converting the dioxo groups to hydroxyl groups.

    Substitution: The compound can participate in substitution reactions, especially at the methyl group on the thiophene ring, where electrophilic or nucleophilic substitution can introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-methylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, including conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-methylthiophene-3-carboxylate involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The presence of the dioxo groups and the thiophene ring allows for multiple modes of interaction, including hydrogen bonding, π-π stacking, and electrostatic interactions. These interactions can modulate biological processes, leading to the observed biological activities.

Comparison with Similar Compounds

    Methyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate: A simpler analog without the thiophene ring.

    Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)thiophene-2-carboxylate: A positional isomer with the carboxylate group at a different position on the thiophene ring.

Uniqueness: Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-methylthiophene-3-carboxylate is unique due to the specific positioning of the functional groups, which imparts distinct chemical and biological properties. The combination of the pyrrole and thiophene rings in this specific arrangement allows for unique reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H9NO4S

Molecular Weight

251.26 g/mol

IUPAC Name

methyl 2-(2,5-dioxopyrrol-1-yl)-5-methylthiophene-3-carboxylate

InChI

InChI=1S/C11H9NO4S/c1-6-5-7(11(15)16-2)10(17-6)12-8(13)3-4-9(12)14/h3-5H,1-2H3

InChI Key

OSCWQZXECPZJMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)N2C(=O)C=CC2=O)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.